molecular formula C12H10N2O8SSr B1681769 拉奈特锶 CAS No. 135459-87-9

拉奈特锶

货号: B1681769
CAS 编号: 135459-87-9
分子量: 429.9 g/mol
InChI 键: SKKLLKBVXKVYLE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

拉尼酸锶具有广泛的科学研究应用:

作用机制

拉尼酸锶通过双重机制发挥作用:

所涉及的分子靶点和途径包括激活钙感受器 (CaSR),它在介导拉尼酸锶对骨细胞的影响方面发挥关键作用 .

类似化合物:

比较:

拉尼酸锶因其双重作用机制和更高的生物利用度而脱颖而出,使其成为治疗严重骨质疏松症的首选。

生化分析

Biochemical Properties

Strontium ranelate activates pre-osteoblast replication, osteoblast differentiation and survival, and reduces pre-osteoclast differentiation, osteoclast function, and survival . It acts at least in part via the calcium-sensing receptor (CaSR), nuclear factor of activated Tc (NFATc)/Wnt signaling, and modulation of the osteoprotegerin (OPG)/RANKL ratio .

Cellular Effects

Strontium ranelate has been shown to have a significant impact on various types of cells and cellular processes. It increases the replication of pre-osteoblastic cells and enhances the synthesis of collagen and noncollagenic proteins by osteoblasts . It also inhibits osteoclast differentiation and activity . These effects result in an increase in bone mass and improvements in the micro-architecture of bone tissue .

Molecular Mechanism

The molecular mechanism of strontium ranelate involves its interaction with the calcium-sensing receptor (CaSR). This interaction leads to the activation of pre-osteoblast replication, osteoblast differentiation, and survival, and the reduction of pre-osteoclast differentiation, osteoclast function, and survival . This dual action on bone formation and resorption is unique to strontium ranelate and is key to its efficacy in treating osteoporosis .

Temporal Effects in Laboratory Settings

In a 2-year study, strontium ranelate demonstrated a dose-dependent increase in bone strength and bone mass of the vertebral body and midshaft femur without change in bone stiffness . This increase in mechanical properties was associated with improvements in the micro-architecture of bone tissue .

Dosage Effects in Animal Models

In animal models, strontium ranelate has been shown to increase bone strength and bone mass in a dose-dependent manner . It has also been shown to reduce the number of osteoclasts . These effects were observed with long-term treatment using high doses .

Metabolic Pathways

Strontium ranelate is involved in the metabolic pathways that regulate bone formation and resorption . It acts through the calcium-sensing receptor (CaSR) in bone tissue cells . This interaction leads to the activation of pre-osteoblast replication and osteoblast differentiation, and the reduction of pre-osteoclast differentiation and osteoclast function .

Transport and Distribution

Strontium is distributed in calcified matrix and is easily exchangeable from bone mineral, being slightly linked to mature crystals through ionic substitutions . The heterogeneity of strontium distribution in bone and the quality of bone mineral crystals formed during strontium ranelate administration may explain its beneficial effects on reducing the risk of fractures .

Subcellular Localization

The subcellular localization of strontium ranelate is primarily within the calcified matrix of bone tissue . It is easily exchangeable from bone mineral and is slightly linked to mature crystals through ionic substitutions . This localization is key to its role in increasing bone mass and reducing the risk of fractures .

准备方法

合成路线和反应条件: 高纯度拉尼酸锶的制备涉及多个步骤:

工业生产方法: 拉尼酸锶的工业生产方法通常遵循相同的合成路线,但针对大规模生产进行了优化。 这包括使用高效反应器、连续加工技术和严格的质量控制措施,以确保最终产品的高纯度和稳定性 .

化学反应分析

反应类型: 拉尼酸锶会发生各种化学反应,包括:

    水解: 四乙基拉尼酸酯水解生成拉尼酸锶。

    络合: 与其他离子或分子形成络合物。

常见试剂和条件:

    水解: 通常使用碱金属氢氧化物溶液(例如氢氧化钠或氢氧化钾)。

    环化: 在回流条件下使用硫和乙醇。

主要产品:

相似化合物的比较

Comparison:

Strontium ranelate stands out due to its dual mechanism of action and higher bioavailability, making it a preferred choice for the treatment of severe osteoporosis.

属性

The underlying pathogenesis of osteperosis involves an imbalance between bone resorption and bone formation. Osteoclasts are a kind of differentiated or specialized bone cell that breaks down bone tissue while osteoblasts are another set of differentiated bone cells that synthesize and rebuild bone tissue. When osteoclasts degrade bone tissue faster than the osteoblasts are capable of rebuilding the bone tissue, low or inadequate bone mass density and osteoperosis can resula One of the mechanisms with which strontium ranelate is thought to act is its functionality as an agonist of the extracellular calcium sensing receptors (CaSRs) of osteoblasts and osteoclasts. Ordinary interaction between calcium 2+ divalent cations with mature osteoclast CaSRs is known to induce osteoclast apoptosis. Subsequently, strontium 2+ divalent cations from strontium ranelate use can also bind CaSRs on osteoclasts to induce their apoptosis because of the strontium 2+ cation's close resemeblance to calcium 2+. Contact between extracelluar calcium 2+ and osteoclast CaSRs stimulates the phospholipase C (PLC) dependant breakdown of phosphatidylinositol 4,5-biphosphate (PIP2) into the two secondary messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Whereas the calcium-CaSRs interaction then performs IP3 Adependent translocation of nuclear factor NF-kB from the cytoplasm to the nucleus in mature osteoclasts, strontium-CaSRs interactions involves a DAG-PKC beta II (protein kinase C beta II) signalling pathway for translocating NF-kB from the cytoplasm to the nucleus in an IP3-independent manner. Although the calcium 2+ and strontium 2+ mediated signalling pathways are different, both CaSR interactions induce osteoclast apoptosis and are in fact capable of potentiating each other, leading to enhanced osteoclast apoptosis and decreased bone tissue degradation. At the same time, given the similarity between the calcium 2+ and strontium 2+ cations, strontium 2+ cations from strontium ranelate are seemingly also able to act as an agonist and stimulate the CaSRs on osteoblasts, possibly in tandem with various local osteoblast stimulatory growth factors like transforming growth factor β (TGF β) and/or bone morphogenetic proteins (BMPs), to stimulate cyclic D genes and early oncogenes like c-fos and egr-1 that can mediate the mitogenesis and proliferation of new or more osteoblasts. Moreover, although the involvement of the PLC mediated pathway may be a part of the signalling mechanism in osteoblasts following the stimulation of their CaSRs, this has not yet been fully elucidated. Furthermore, strontium ranelate is also thought to be capable of stimulating osteoblasts to enhance the expression of osteoprotegerin while also concurrently reducing the expression of receptor activator of nuclear factor kappa-Β ligand (RANKL) in primary human osteoblastic cells. As osteoprotegerin can competitively bind to RANKL as a decoy receptor, which can prevent RANKL from binding to RANK, which is an activity that facilitates the signaling pathway for the differentiation and activaiton of osteoclasts. The subsequent net effect of these actions ultiamtely results in decreased osteoclastogenesis. Moreover, bone biopsies obtained from patients treated with stronatium ranelate in clinical study reveal improvements in intrinsic bone tissue quality and microarchitecutre in ostepoerosis as evidenced by increased trabecular number, decreased trabecular separation, lower structure model index, and increased cortical thickness associated with a shift in trabecular structure from rod to plate like configurations compared with control patients. Additionally, strontium from administered strontium ranelate is absorbed onto the crystal surface of treated bones and only slightly substitiutes for calcium in the apatite crystal of newly formed bone. As a result, there is an increased X-ray absorption of strontium as compared to calcium, which can lead to an amplification of bone mineral density (BMD) measurement by dual-proton X-ray absorptiometry. In essence, although strontium ranelate use can increase BMD some of the observations may be overestimations due to skeletal accretion of strontium in strontium ranelate treated patients. Having the ability to both generate more osetoblasts and decrease the number of osteoclasts gives strontium ranelate an apparent dual mechanism of action when used to treat osteoperosis.

CAS 编号

135459-87-9

分子式

C12H10N2O8SSr

分子量

429.9 g/mol

IUPAC 名称

distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate

InChI

InChI=1S/C12H10N2O8S.Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);

InChI 键

SKKLLKBVXKVYLE-UHFFFAOYSA-N

SMILES

C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Sr+2].[Sr+2]

规范 SMILES

C(C1=C(SC(=C1C#N)N(CC(=O)O)CC(=O)O)C(=O)O)C(=O)O.[Sr]

外观

Solid powder

135459-87-9

Pictograms

Irritant

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

3-(3-cyano-4-carboxymethyl-5-carboxy-2-thienyl)-3-azapentanedioic distrontium salt
protelos
S 12911
S-12911
S12911
S12911-0
S12911-2
S12911-5
strontium ranelate

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strontium ranelate
Reactant of Route 2
Strontium ranelate
Reactant of Route 3
Strontium ranelate
Reactant of Route 4
Strontium ranelate
Reactant of Route 5
Strontium ranelate
Reactant of Route 6
Reactant of Route 6
Strontium ranelate
Customer
Q & A

Q1: How does strontium ranelate impact bone remodeling?

A: Strontium ranelate exhibits a dual mode of action, simultaneously promoting bone formation and inhibiting bone resorption. [, , , ]

Q2: How does strontium ranelate influence the OPG/RANKL system?

A: Strontium ranelate increases osteoprotegerin (OPG) expression while downregulating RANK ligand (RANKL) expression by osteoblasts. This shift in the OPG/RANKL ratio favors osteoblastogenesis and reduces osteoclast activity. [, ]

Q3: Does strontium ranelate affect bone microarchitecture?

A: Yes, micro-CT analyses of bone biopsies from patients treated with strontium ranelate show improvements in trabecular number, decreased trabecular separation, lower structure model index, and increased cortical thickness, suggesting a positive impact on bone microarchitecture. [, ]

Q4: What is the molecular formula and weight of strontium ranelate?

A: The molecular formula is C12H6N2O8Sr2, and the molecular weight is 429.87 g/mol. []

Q5: Are there different crystalline forms of strontium ranelate, and how are they characterized?

A: Yes, various crystalline forms of strontium ranelate, such as form H and form K, have been identified. These forms are characterized by their unique physicochemical properties, including X-ray powder diffraction patterns and water content. [, ]

Q6: How stable is strontium ranelate in pharmaceutical formulations?

A: Strontium ranelate can undergo color changes in certain formulations, but the addition of stabilizers, such as citric acid, aspartame, and saccharin sodium, can improve its stability without altering its chemical structure. []

A6: The provided research articles primarily focus on the therapeutic applications of strontium ranelate for osteoporosis and osteoarthritis. There is no information on its catalytic properties.

A6: The provided research articles do not delve into the computational chemistry and modeling aspects of strontium ranelate.

A6: The research primarily focuses on the effects of strontium ranelate itself and does not explore SAR studies involving structural modifications.

A6: Please refer to the answer to Q7.

Q7: What is the bioavailability of strontium ranelate?

A: The absolute bioavailability of strontium ranelate after oral administration is approximately 27% after a 2g dose. []

Q8: How is strontium ranelate absorbed and eliminated from the body?

A: Strontium, being chemically similar to calcium, is absorbed in the gut, incorporated into bone, and eliminated primarily through the kidneys. []

Q9: Does the presence of calcium affect the bioavailability of strontium ranelate?

A: Yes, simultaneous intake of strontium ranelate and calcium significantly reduces the bioavailability of strontium. []

Q10: How long does strontium remain in the skeleton after treatment with strontium ranelate is discontinued?

A: Based on models of strontium kinetics, the skeleton retains approximately 11% of the absorbed strontium 3 years after a single dose. This suggests a long-term retention of strontium in the bone. []

Q11: What effects does strontium ranelate have on osteoblasts in vitro?

A: In vitro studies show that strontium ranelate increases collagen and non-collagenic protein synthesis by mature osteoblast-enriched cells and enhances preosteoblastic cell replication. [, ]

Q12: How does strontium ranelate affect osteoclasts in vitro?

A: Strontium ranelate demonstrates a dose-dependent inhibition of bone resorption activity in isolated rat osteoclasts. It also inhibits preosteoclast differentiation. []

Q13: What are the effects of strontium ranelate on bone mineral density (BMD) in postmenopausal women?

A: Clinical trials show that strontium ranelate, at a dosage of 2 g/day, significantly increases BMD in both the lumbar spine and the femoral neck in postmenopausal women with osteoporosis. [, , , ]

Q14: Does strontium ranelate reduce the risk of fractures?

A: Yes, large clinical trials (SOTI and TROPOS) have demonstrated that strontium ranelate significantly reduces the risk of vertebral and nonvertebral fractures, including hip fractures, in postmenopausal women with osteoporosis. [, , , ]

Q15: Does strontium ranelate benefit men with osteoporosis?

A: Yes, a clinical trial (MALEO) demonstrated that strontium ranelate has similar positive effects on BMD in men with osteoporosis as those observed in postmenopausal women, supporting its use in this patient population. []

Q16: Does strontium ranelate have any effect on osteoarthritis?

A: A clinical trial (SEKOIA) showed that strontium ranelate slows down the radiological progression of knee osteoarthritis and reduces symptoms such as pain and stiffness. [, ]

Q17: Can strontium ranelate be used in combination with vitamin D?

A: Yes, a clinical trial found that a fixed-dose combination of strontium ranelate 2 g/vitamin D3 1000 IU daily effectively corrects vitamin D insufficiency in osteoporotic patients. []

Q18: Does strontium ranelate have any effect on bone pain?

A: Clinical observations suggest that strontium ranelate can alleviate bone pain in patients with osteoporosis, although the pain relief might be gradual. [, ]

Q19: Are there any animal models used to study the effects of strontium ranelate?

A: Yes, researchers have used various animal models, including ovariectomized rats and ligature-induced periodontitis models, to investigate the effects of strontium ranelate on bone health. [, , , ]

A19: The provided research articles do not provide information on specific resistance mechanisms or cross-resistance related to strontium ranelate.

Q20: Are there any cardiac concerns associated with strontium ranelate?

A20: The research focuses on the systemic effects of orally administered strontium ranelate and does not explore targeted drug delivery strategies.

Q21: What are some biomarkers used to monitor the effects of strontium ranelate?

A: Biomarkers such as serum OPG, bone-specific alkaline phosphatase (BALP), cross-linked C-telopeptides (S-CTX), C-terminal propeptide of type I procollagen (PICP), and urine cross-linked N-telopeptide of type I collagen (U-NTX) are used to assess bone formation and resorption activity in response to strontium ranelate treatment. [, ]

Q22: Are there any biomarkers for cartilage degradation used in studies with strontium ranelate?

A: Yes, urinary CTX-II, a marker of cartilage degradation, has been used to assess the potential chondroprotective effects of strontium ranelate in patients with osteoarthritis. []

A22: The research articles mention various analytical methods and techniques used in the studies, including:

  • Dual-energy X-ray absorptiometry (DXA) for measuring bone mineral density []
  • ELISA (enzyme-linked immunosorbent assay) for quantifying serum OPG levels []
  • Radioimmunoassay (RIA) for measuring PICP levels []
  • Micro-computed tomography (micro-CT) for analyzing bone microarchitecture [, ]
  • Histomorphometry for assessing bone structure and cellular activity [, ]

A22: The research articles provided do not focus on the environmental impact or degradation of strontium ranelate.

A22: The provided research articles do not provide specific details on the dissolution rate or solubility of strontium ranelate in various media.

A22: Specific details about the validation of analytical methods used in the research are not provided in the abstracts.

A22: While not explicitly discussed, the research implies adherence to quality control and assurance measures during clinical trials and pharmaceutical development to ensure consistent manufacturing and reliable results.

A22: The research primarily focuses on the skeletal effects of strontium ranelate and does not delve into its immunogenicity or potential immunological responses.

A22: Information on specific drug-transporter interactions with strontium ranelate is not available in the provided research articles.

A22: The research does not provide details on the potential of strontium ranelate to induce or inhibit drug-metabolizing enzymes.

Q23: Is strontium ranelate biocompatible?

A: Studies suggest that strontium ranelate is generally biocompatible, as demonstrated by in vitro studies using human cells and in vivo animal models. []

A23: The research primarily focuses on the pharmaceutical and therapeutic aspects of strontium ranelate and does not address recycling or waste management strategies.

A23: The research highlights the importance of clinical trials, in vitro assays, and animal models as essential tools for investigating the efficacy and safety of strontium ranelate.

Q24: When was strontium ranelate first introduced as a treatment for osteoporosis?

A: Strontium ranelate was approved for the treatment of osteoporosis in Europe in 2004. [, ]

Q25: What were some of the key clinical trials that led to the approval of strontium ranelate?

A: The pivotal clinical trials that demonstrated the efficacy and safety of strontium ranelate for osteoporosis were the SOTI (Spinal Osteoporosis Therapeutic Intervention) and TROPOS (Treatment of Peripheral Osteoporosis) studies. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。